methyl 1-oxo-1H-isochromene-4-carboxylate
Description
Overview of Isocoumarins (1-oxo-1H-isochromenes) in Organic Chemistry
Isocoumarins, systematically known as 1-oxo-1H-isochromenes, are a class of bicyclic lactones, representing isomers of the more widely known coumarins. gelisim.edu.tr Their structure consists of a fused benzene (B151609) and α-pyrone ring. This core structure is prevalent in a vast number of natural products isolated from various sources, including fungi, bacteria, plants, and insects. gelisim.edu.trresearchgate.netnih.govmdpi.com
The isocoumarin (B1212949) framework is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its ability to serve as a versatile scaffold for the development of compounds with a wide array of biological activities. researchgate.netingentaconnect.com Natural and synthetic isocoumarins have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. nih.govnih.gov The diverse biological functions are attributed to the various substitution patterns on the isocoumarin nucleus, which influence their chemical properties and interactions with biological targets. nih.gov Consequently, significant research efforts have been dedicated to the synthesis of isocoumarin derivatives to explore their therapeutic potential. researchgate.netingentaconnect.com
Significance of the 1-oxo-1H-isochromene-4-carboxylate Motif in Chemical Research
The 1-oxo-1H-isochromene-4-carboxylate motif, and specifically its methyl ester, methyl 1-oxo-1H-isochromene-4-carboxylate, represents a key molecular structure in synthetic and medicinal chemistry. While detailed biological studies on this specific methyl ester are limited in publicly available research, its significance can be understood from its role as a synthetic intermediate and as a member of a biologically important class of compounds.
The primary importance of this compound lies in its utility as a building block for more complex molecules. The ester functional group at the 4-position is amenable to various chemical transformations, allowing for the introduction of different functional groups and the extension of the molecular framework. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or other esters, or participate in decarboxylation reactions.
A common and efficient method for synthesizing the 1-oxo-1H-isochromene-4-carboxylate core is through the Dieckmann condensation of dimethyl homophthalate. This intramolecular cyclization of a diester in the presence of a base is a classic method for forming cyclic β-keto esters, providing a direct route to this valuable isocoumarin scaffold.
The general class of isocoumarin-4-carboxylates and their derivatives are investigated for various biological activities. For example, derivatives of 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids have been synthesized and studied for their potential antimicrobial and anticancer properties. mdpi.com The exploration of such derivatives underscores the importance of the parent carboxylate motif as a template for designing new bioactive compounds.
Below are the physicochemical properties of the title compound:
| Property | Value |
| Chemical Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| CAS Number | 34014-46-5 |
| Appearance | White to off-white solid |
| Melting Point | 104-106 °C |
This data is compiled from chemical supplier information.
Historical Context and Evolution of Research on This Chemical Class
Research into isocoumarin chemistry has a long history, with foundational studies dating back to the mid-20th century. A comprehensive review by R.D. Barry in 1964 summarized the developments in the field since 1950, highlighting the early interest in this class of compounds. semanticscholar.orgacs.org Early work was largely focused on the isolation and characterization of naturally occurring isocoumarins and the development of initial synthetic methodologies.
The biosynthesis of isocoumarins, primarily through the polyketide synthase (PKS) pathway, was a subject of early investigation, with notable studies on fungal metabolites. nih.gov Over the decades, the continuous discovery of new isocoumarins from natural sources, each with unique structural features and biological activities, has fueled ongoing interest among chemists. gelisim.edu.trresearchgate.net
The evolution of synthetic organic chemistry has greatly impacted isocoumarin research. Early synthetic methods have been supplemented by modern, more efficient techniques. Transition-metal catalyzed reactions, for example, using copper, palladium, rhodium, or silver, have become powerful tools for constructing the isocoumarin ring system. researchgate.netingentaconnect.com These advanced synthetic strategies have not only facilitated the synthesis of naturally occurring isocoumarins but have also enabled the creation of extensive libraries of novel analogs for biological screening. nih.gov The period from the late 1990s onwards has been particularly fruitful, with a significant number of patents filed for isocoumarin derivatives with potential therapeutic applications in areas such as cancer, diabetes, and infectious diseases. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-oxoisochromene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-10(12)9-6-15-11(13)8-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBJTNKYCLBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408618 | |
| Record name | methyl 1-oxo-1H-isochromene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34014-46-5 | |
| Record name | methyl 1-oxo-1H-isochromene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 1 Oxo 1h Isochromene 4 Carboxylate and Analogues
Strategies Utilizing Homophthalic Acid and Its Derivatives
Homophthalic acid and its anhydride (B1165640) are versatile precursors for the synthesis of isocoumarin (B1212949) and its derivatives. These methods often involve condensation and cyclization reactions to form the characteristic lactone ring of the isocoumarin system.
Transformation via Vilsmeier Reagent and Subsequent Acid Treatment
The Vilsmeier-Haack reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a versatile reagent in organic synthesis. ijpcbs.comorganic-chemistry.org While primarily known for formylation of electron-rich aromatic compounds, it can also be used to facilitate cyclization reactions. ijpcbs.comorganic-chemistry.org The reaction of homophthalic acid with the Vilsmeier reagent can lead to the formation of isocoumarin derivatives. scilit.comresearchgate.net This transformation proceeds through the activation of the carboxylic acid groups, followed by an intramolecular cyclization. Subsequent treatment with acid helps in the final formation and stabilization of the isocoumarin ring system. The Vilsmeier reagent serves not only as a formylating agent but also as an activating agent for carboxylic acids. ijpcbs.com
Reaction of Homophthalic Acid with Hydrogen Chloride in Methanol (B129727)
A straightforward method for the synthesis of methyl 1-oxo-1H-isochromene-4-carboxylate involves the reaction of homophthalic acid with hydrogen chloride in methanol. In this process, homophthalic acid undergoes esterification of one of its carboxylic acid groups in the methanolic HCl solution. The acidic conditions then promote an intramolecular condensation, where the remaining carboxylic acid group reacts with the newly formed methyl ester function, leading to the formation of the isocoumarin ring. This one-pot reaction provides a direct route to the target molecule.
Condensation Reactions Involving Homophthalic Anhydride and Aldehydes for Dihydro Analogues
Homophthalic anhydride is a key starting material for the synthesis of 3,4-dihydroisocoumarin analogues through condensation reactions with aldehydes. mdpi.com This reaction, often base-catalyzed, leads to the formation of a diastereomeric mixture of cis- and trans-3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids. mdpi.com The stereoselectivity of this reaction can be influenced by the reaction conditions and the nature of the catalyst, with base-catalyzed reactions often favoring the trans isomers. mdpi.com This methodology allows for the introduction of various substituents at the 3-position of the dihydroisocoumarin ring by choosing the appropriate aldehyde.
| Reactants | Product | Key Features |
| Homophthalic anhydride, Aliphatic aldehydes | 3-alkyl-3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids | Base-catalyzed condensation, yields diastereomeric mixtures. mdpi.com |
| Homophthalic anhydride, Aromatic aldehydes | 3-aryl-3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids | Allows for the introduction of diverse aryl groups at the C-3 position. |
Transition Metal-Catalyzed Annulation and Cyclization Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including isocoumarins. nih.govresearchgate.net Rhodium-catalyzed reactions, in particular, have shown great efficiency in constructing the isocoumarin framework through C-H activation and annulation strategies. nih.govmdpi.com
Rhodium(III)-Catalyzed C-H Activation and C-C/C-O Bond Formation
Rhodium(III) complexes are effective catalysts for C-H activation/annulation cascades, providing a direct and atom-economical route to isocoumarins. bohrium.combeilstein-journals.org These reactions typically involve the ortho-C-H activation of a benzamide (B126) derivative, followed by coupling with a suitable partner like a diazo compound or an iodonium (B1229267) ylide. mdpi.combeilstein-journals.org This methodology allows for the rapid construction of the isocoumarin core with high efficiency. nih.govmdpi.com
A mild and efficient method for the synthesis of isocoumarins involves the rhodium(III)-catalyzed annulation of N-tert-butoxycarbonyl (N-Boc) protected benzamides with diazo compounds. semanticscholar.orgmdpi.com In this reaction, the N-Boc group acts as a directing group, facilitating the ortho-C-H activation of the benzamide. mdpi.com The resulting rhodacycle intermediate then reacts with the diazo compound, leading to the formation of C-C and C-O bonds and the construction of the isocoumarin ring. mdpi.com This process is characterized by its mild reaction conditions and short reaction times. mdpi.com The optimized conditions often involve a catalytic system of [Cp*RhCl2]2 and AgSbF6, with a base such as Cs2CO3. semanticscholar.orgmdpi.com
| Catalyst System | Reactants | Product | Reaction Conditions |
| [Cp*RhCl2]2, AgSbF6, Cs2CO3 | N-Boc protected benzamides, Diazo compounds | Isocoumarins | Acetonitrile, 60 °C, 0.5-2 h mdpi.com |
This rhodium-catalyzed approach offers a significant advancement in the synthesis of isocoumarins, providing a versatile and efficient route to a wide range of substituted derivatives. semanticscholar.orgmdpi.com
Optimization of Reaction Conditions and Substrate Scope in Rh(III)-Catalysis
Rhodium(III)-catalyzed C–H activation and annulation has emerged as a powerful strategy for constructing complex heterocyclic systems like isocoumarins. A notable advancement is the cascade reaction of readily available enaminones with iodonium ylides, which proceeds through a sequence of C–H activation, Rh-carbenoid migratory insertion, and an acid-promoted intramolecular annulation to yield isocoumarins in high yields. nih.govnih.gov
The optimization of reaction conditions was critical for the success of this transformation. Initial experiments using (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one and an iodonium ylide with a [CpRhCl₂]₂ catalyst and AgSbF₆ in the presence of KOAc afforded the desired isocoumarin in a modest 42% yield. nih.gov A systematic screening of various parameters, including catalysts, silver salts, additives (bases), and solvents, led to a significantly improved and robust catalytic system. nih.govnih.govresearchgate.net The optimal conditions were identified as [CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), NaOAc (1 equivalent), and HOAc (1 equivalent) in trifluoroethanol (TFE) at 80 °C. researchgate.net Acetic acid was found to be a crucial additive, promoting the final intramolecular annulation step. nih.govnih.gov
The substrate scope of this Rh(III)-catalyzed annulation is broad. nih.gov A variety of functionalized enaminones, including those with electron-donating and electron-withdrawing groups at the para-position of the phenyl ring, were well-tolerated, providing the corresponding isocoumarin products in good yields. researchgate.net While ortho-substituted enaminones resulted in lower yields, meta-chloro substitution showed high regioselectivity. researchgate.net The methodology was also applicable to heteroaryl-derived and disubstituted phenyl enaminones. researchgate.net Similarly, the scope with respect to iodonium ylides was investigated, demonstrating that various substituents on the cyclic dione (B5365651) backbone are compatible with the reaction conditions, delivering products in moderate to excellent yields (43–93%). nih.govnih.gov The utility of this method was further highlighted by a successful gram-scale synthesis. nih.govnih.gov
Table 1: Optimization of Rh(III)-Catalyzed Isocoumarin Synthesis Interactive table available in the digital version.
| Entry | Catalyst (mol%) | Ag Salt (mol%) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | [Cp*RhCl₂]₂ (5) | AgSbF₆ (10) | KOAc (0.5) | DCE | 100 | 42 |
| 2 | [Cp*RhCl₂]₂ (5) | AgSbF₆ (10) | NaOAc (0.5) | DCE | 100 | 65 |
| 3 | [Cp*RhCl₂]₂ (5) | AgSbF₆ (10) | NaOAc (0.5) + HOAc (5.0) | DCE | 100 | 78 |
| 4 | [Cp*RhCl₂]₂ (2.5) | AgSbF₆ (10) | NaOAc (1.0) + HOAc (1.0) | TFE | 80 | 93 |
| 5 | [{Ru(p-cymene)Cl₂}₂] (5) | AgSbF₆ (10) | NaOAc (0.5) | DCE | 100 | 35 |
Data synthesized from multiple research findings. nih.govnih.govresearchgate.net
Palladium-Catalyzed Approaches
Palladium catalysis offers versatile and powerful tools for C-C bond formation, which have been ingeniously applied to the synthesis of isocoumarin frameworks.
A highly effective one-pot synthesis of isocoumarins has been developed utilizing a palladium-catalyzed α-arylation of ketones with 2-halobenzoates, followed by an in-situ intramolecular cyclization. nih.gov This methodology is also conceptually applicable to aldehydes. The process begins with the formation of a palladium-enolate complex from the carbonyl compound. This complex then undergoes cross-coupling with the 2-halobenzoate. The resulting intermediate, an α-(2-alkoxycarbonylphenyl) carbonyl compound, subsequently undergoes an intramolecular condensation/cyclization to form the final isocoumarin product. nih.gov
A key finding in this area was the significant promotional effect of iodide anions, especially when using 2-bromobenzoates as starting materials, which increased both yields and selectivity. nih.gov This phosphine-free catalytic system demonstrates high functional group tolerance, allowing for the synthesis of a wide array of intricately decorated isocoumarins. nih.gov The robustness of this method was demonstrated through the total synthesis of the natural product Xyridin A. nih.gov While the primary examples involve ketones, the underlying mechanism of enolate formation and subsequent arylation is a cornerstone of carbonyl chemistry, making this a pertinent strategy for aldehyde substrates as well. nih.gov
Solid-phase organic synthesis provides significant advantages in terms of purification, automation, and the ability to drive reactions to completion using excess reagents. These principles have been applied to the synthesis of isocoumarins using polymer-supported palladium catalysts. acs.org
One successful strategy involves a traceless solid-phase approach starting with a polymer-bound 2-bromobenzoate. acs.org The synthesis proceeds in two main steps. First, a palladium-catalyzed Sonogashira cross-coupling reaction is performed between the polymer-supported aryl bromide and a terminal alkyne. This step efficiently creates the key 2-(alk-1-ynyl)benzoate intermediate, which remains attached to the solid support. The subsequent and final step involves an electrophile-induced halocyclization. Here, activation of the triple bond by an electrophile (e.g., I₂) triggers the intramolecular cyclization, which simultaneously cleaves the product from the polymer support. This releases the 3-substituted 4-haloisocoumarin in good to excellent yields and purities. acs.org The use of a solid support facilitates the removal of excess reagents and byproducts by simple filtration, making it a highly efficient method for generating libraries of diverse isocoumarin analogues. acs.orgmdpi.com
Copper-Catalyzed One-Pot Synthetic Routes
Copper catalysis provides an economical and efficient alternative to palladium and rhodium for the synthesis of isocoumarins, enabling novel one-pot multicomponent reactions.
A one-pot reaction for synthesizing 3-methyl isocoumarins has been developed using acetyl chloride, o-halobenzoic acids, and Wittig reagents, catalyzed by a simple copper salt. acs.orgnih.gov This process is a remarkable example of a tandem reaction sequence where three new chemical bonds (one C-O, one C=C, and one C-C) are formed in a single operation. nih.gov The reaction proceeds via an initial Wittig reaction, followed by an oxa-Michael addition, and culminates in a copper-catalyzed Ullmann-type C-C cross-coupling to construct the heterocyclic ring. nih.gov
The optimization of this reaction began with testing various copper catalysts (CuI, CuBr, CuO, and Cu(OAc)₂), with copper(II) acetate (B1210297) demonstrating superior catalytic efficiency. nih.gov Further screening of bases and solvents identified Cs₂CO₃ and DMSO as optimal choices for the reaction conditions. The reaction proceeds efficiently at 90-100 °C. nih.gov This methodology avoids the need for expensive noble metal catalysts and starts from simple, readily available materials, offering a practical and complementary approach to the synthesis of the valuable isocoumarin scaffold. nih.gov
Table 2: Optimization of Copper-Catalyzed One-Pot Isocoumarin Synthesis Interactive table available in the digital version.
| Entry | Copper Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI | Cs₂CO₃ | DMSO | 100 | 27 |
| 2 | CuBr | Cs₂CO₃ | DMSO | 100 | 35 |
| 3 | CuO | Cs₂CO₃ | DMSO | 100 | 41 |
| 4 | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 100 | 73 |
| 5 | Cu(OAc)₂ | K₂CO₃ | DMSO | 100 | 56 |
| 6 | Cu(OAc)₂ | Cs₂CO₃ | DMF | 100 | 45 |
| 7 | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 90 | 71 |
Data synthesized from Chen and Liu, 2017. nih.gov
Acid-Prompted Regioselective Oxidative Cyclization Strategies
Acid often plays a critical, albeit sometimes subtle, role in the regioselective synthesis of isocoumarins, particularly in transition metal-catalyzed oxidative cyclization reactions. While not always the primary catalyst, an acid can act as a crucial promoter for the key bond-forming cyclization step or as an additive to control selectivity.
For instance, in the Rh(III)-catalyzed annulation of enaminones and iodonium ylides, the final intramolecular annulation step is explicitly described as being acid-promoted. nih.govnih.gov The mechanism involves the protonation of an intermediate, which facilitates the cyclization to form the lactone ring. nih.gov
In other systems, such as the ruthenium-catalyzed aerobic oxidative cyclization of aromatic acids with alkynes, additives are crucial for controlling the outcome. nih.gov While the primary catalyst is a ruthenium complex, the presence of AgSbF₆ was found to be essential for achieving high regioselectivity and suppressing the formation of undesired decarboxylative byproducts. nih.govacs.org Similarly, in iridium-catalyzed oxidative cyclizations of benzoic acids with propargyl alcohols, the reaction proceeds with high regioselectivity, and subsequent Lewis acid-mediated cyclization can be used to convert the isocoumarin products into more complex tetracyclic structures. researchgate.nettaylorfrancis.com In these contexts, while the initial C-H activation is metal-mediated, the subsequent cyclization and control of regiochemistry are heavily influenced by the acidic or Lewis acidic additives present in the reaction medium. These examples underscore the importance of acidic conditions or additives in guiding the regiochemical outcome of modern isocoumarin syntheses.
Other Intranet and Intermolecular Cyclization Strategies
This section explores alternative and advanced methodologies for the synthesis of the isocoumarin scaffold, focusing on specific cyclization strategies that offer unique advantages in terms of efficiency, mildness of conditions, and substrate scope.
Conversion from Enaminoketones of 2'-Carboxamidodeoxybenzoins
A notable and efficient route to isocoumarin derivatives involves the transformation of enaminoketones derived from 2'-carboxamidodeoxybenzoins. This methodology facilitates the synthesis of 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes through an intermolecular cyclization process conducted under weakly acidic conditions. researchgate.net
The key advantages of this synthetic approach include the mild reaction conditions, a straightforward work-up procedure, short reaction times, and consistently high product yields. researchgate.net The process begins with the synthesis of the requisite enaminoketones from 2'-carboxamidodeoxybenzoins, which then undergo cyclization to form the isocoumarin ring system. This transformation highlights the utility of enaminoketones as versatile intermediates in heterocyclic synthesis.
The general reaction scheme for this conversion is presented below:
| Starting Material | Reagents/Conditions | Product | Yield |
| Enaminoketone of 2'-Carboxamidodeoxybenzoin | Weakly acidic | 1-oxo-3-aryl-1H-isochromene-4-carbaldehyde | High |
Table 1: Synthesis of Isocoumarin Derivatives from Enaminoketones.
This method provides a concise pathway to functionally rich isocoumarins, which can serve as precursors for further synthetic modifications.
One-Pot Synthesis Combining Brønsted Acid and Silver Catalysis for 1H-Isochromenes
A one-pot synthesis strategy has been developed for 1-substituted 1H-isochromenes that leverages the synergistic action of a Brønsted acid and a silver catalyst. thieme-connect.com This method employs various 2-alkynyl-benzaldehydes and ketones as substrates to produce isochromenes in moderate to excellent yields, with diastereomeric ratios reaching up to 9:1. thieme-connect.com
The reaction mechanism is thought to involve the silver-catalyzed cyclization, which can generate either a 5-exo-dig or a 6-endo-dig ring system. thieme-connect.com The Brønsted acid likely plays a role in activating the substrates or intermediates. Dimerization of the starting aldehyde was identified as a potential side reaction, the extent of which was found to be dependent on the concentration and amount of the silver catalyst. thieme-connect.com
Extensive optimization of the reaction conditions established the following optimal parameters for the synthesis of the desired 1H-isochromene from o-alkynylbenzaldehyde and acetylacetone:
| Parameter | Optimal Condition |
| Silver Catalyst | Ag2CO3 (2.5 mol%) |
| Ligand | Diphenylphosphine (DPP) (10 mol%) |
| Solvent | n-hexane (0.17 M) |
| Temperature | 40 °C |
| Time | 16 hours |
| Yield | 93% |
Table 2: Optimized Conditions for Brønsted Acid and Silver Catalyzed One-Pot Synthesis. thieme-connect.com
The substrate scope was explored, revealing that highly enolizable 1,3-dicarbonyl compounds, such as methyl cyclopentanone-2-carboxylate, lead to excellent yields (e.g., 96%). thieme-connect.com In contrast, less easily enolizable ketones, like 2-phenylcyclohexan-1-one, resulted in moderate yields and required longer reaction times. thieme-connect.com
Hydrolytic Routes from Cyano-Isocoumarin Intermediates
A versatile pathway to isocoumarin carboxylic acids and their esters, such as this compound, involves the use of cyano-isocoumarin intermediates. This multi-step approach begins with the synthesis of a 3-aryl-4-cyano isocoumarin, which is then converted to the target carboxylate. researchgate.net
The initial step involves the synthesis of the cyano-isocoumarin scaffold. Following the formation of the cyano-substituted isocoumarin, the nitrile group is hydrolyzed to a carboxylic acid. This transformation is a standard procedure in organic synthesis and can typically be achieved under acidic or basic conditions. The lactone ring of the isocoumarin is generally stable under these conditions, allowing for selective hydrolysis of the nitrile. nih.gov
The final step is the esterification of the resulting isocoumarin carboxylic acid to yield the methyl ester. A common and effective method for this conversion is the Fischer esterification, where the carboxylic acid is heated with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and an excess of the alcohol is often used to drive the equilibrium towards the ester product. chemguide.co.ukyoutube.com
Cyclization: Formation of the 3-aryl-4-cyano isocoumarin intermediate.
Hydrolysis: Conversion of the cyano group (-CN) to a carboxylic acid group (-COOH).
Esterification: Reaction of the carboxylic acid with methanol to form the methyl ester (-COOCH3).
This hydrolytic route offers a reliable method for introducing a carboxylate functional group at the 4-position of the isocoumarin ring, starting from readily accessible cyano precursors.
Spectroscopic and Crystallographic Structural Elucidation of Methyl 1 Oxo 1h Isochromene 4 Carboxylate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and electronic environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
The ¹H NMR spectrum of an isochromene derivative provides characteristic signals for the aromatic, vinylic, and methoxy (B1213986) protons. In a typical spectrum of a related compound, such as a 3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acid, the aromatic protons (H-5 and H-8) appear as distinct singlets in the downfield region. mdpi.com For methyl 1-oxo-1H-isochromene-4-carboxylate, the aromatic protons would be expected in the range of δ 7.0-8.5 ppm, with their exact chemical shifts and multiplicities depending on the substitution pattern and the electronic effects of the carbonyl and ester groups. The vinylic proton, H-3, would likely appear as a singlet in the region of δ 6.0-7.0 ppm. The methyl protons of the ester group are expected to be a sharp singlet at approximately δ 3.8-4.0 ppm. rsc.org
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | d, t, m |
| Vinylic Proton (H-3) | 6.0 - 7.0 | s |
| Methyl Protons (-OCH₃) | 3.8 - 4.0 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, the carbonyl carbons of the lactone and the ester would exhibit signals at the downfield end of the spectrum, typically in the range of δ 160-180 ppm. mdpi.com The aromatic and vinylic carbons would resonate in the δ 100-150 ppm region. The carbon of the methyl ester group is expected to appear around δ 50-60 ppm. mdpi.com
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Lactone) | 160 - 170 |
| C=O (Ester) | 165 - 175 |
| Aromatic/Vinylic Carbons | 100 - 150 |
| -OCH₃ | 50 - 60 |
Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) for Relative Configuration
2D NOESY experiments are instrumental in determining the through-space proximity of protons, which is crucial for establishing the relative stereochemistry of a molecule. libretexts.org This technique identifies correlations between protons that are close to each other in space, even if they are not directly connected through bonds. libretexts.org For analogues of this compound with stereocenters, a NOESY spectrum would reveal key spatial relationships. For instance, in a disubstituted dihydroisochromene, the observation of a NOE correlation between a proton at C-3 and a proton at C-4 would indicate their cis relationship. researchgate.net While this compound itself is planar and lacks stereocenters, this technique is indispensable for the structural elucidation of its non-planar analogues.
Vibrational and Electronic Spectroscopy
Vibrational spectroscopy, particularly FTIR, provides valuable information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the α,β-unsaturated lactone and the methyl ester functionalities. The C=O stretching vibration of the lactone is typically observed at a higher frequency due to ring strain and electronic effects. youtube.com A strong absorption band for the lactone carbonyl is expected in the range of 1740-1720 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The carbonyl stretch of the conjugated ester is anticipated to appear at a slightly lower frequency, around 1725-1700 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Additionally, the C-O stretching vibrations of the lactone and ester groups would result in strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The C=C stretching of the aromatic ring and the vinylic double bond would be observed in the 1650-1450 cm⁻¹ range.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C=O (Lactone) | 1740 - 1720 | Stretching |
| C=O (Ester) | 1725 - 1700 | Stretching |
| C-O (Lactone/Ester) | 1300 - 1000 | Stretching |
| C=C (Aromatic/Vinylic) | 1650 - 1450 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an essential technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the system of conjugated π-bonds and non-bonding n-electrons present in the isochromene core.
For analogues such as 3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, the UV-Vis spectra typically display distinct absorption bands. mdpi.com For instance, two primary peaks are often observed: one around 266 nm, which is attributed to the B-band (benzenoid) π→π* transition of the aromatic system, and another near 299 nm, corresponding to the n→π* transition of the carbonyl (C=O) functional group within the lactone ring. mdpi.com These transitions are characteristic of the chromophores present in the isocoumarin (B1212949) scaffold.
The specific wavelengths and intensities of these absorption bands can be influenced by the solvent and the nature of substituents on the isochromene ring system.
| Compound Class | λmax (nm) | Transition Type | Reference |
|---|---|---|---|
| 3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids | 266 | π→π* (Aromatic B-band) | mdpi.com |
| 299 | n→π* (Carbonyl) | mdpi.com |
Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula, which serves as definitive confirmation of a compound's identity.
This technique is routinely applied in the characterization of newly synthesized isochromene derivatives. For several 3-alkyl substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, HRMS analysis using Electrospray Ionization (ESI) has been used to confirm their molecular weights. mdpi.com The experimental m/z values obtained for the deprotonated molecule [M-H]⁻ are compared to the theoretically calculated values, with close agreement confirming the proposed molecular formula. mdpi.compreprints.org
| Compound Analogue | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| cis-(±)-3-Heptyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acid | C19H25O6 | [M-H]⁻ | 349.16566 | 349.16430 | mdpi.compreprints.org |
| trans-(±)-3-Heptyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acid | C19H25O6 | [M-H]⁻ | 349.16566 | 349.16366 | mdpi.com |
| trans-(±)-3,4-Dihydro-6,7-dimethoxy-3-nonyl-1-oxo-1H-isochromene-4-carboxylic Acid | C21H29O6 | [M-H]⁻ | 377.19696 | 377.19537 | mdpi.com |
| cis-(±)-3-Decyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acid | C22H31O6 | [M-H]⁻ | 391.21261 | 391.21064 | mdpi.com |
X-ray Crystallography for Solid-State Conformation and Configuration
While a crystal structure for this compound itself is not detailed in the provided context, analysis of related heterocyclic compounds demonstrates the power of this technique. For example, the crystal structure of 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, a related bicyclic system, was determined by X-ray diffraction. researchgate.net The analysis revealed its crystallization in the orthorhombic crystal system with the space group Pc and provided precise unit cell parameters. researchgate.net Such studies also elucidate intermolecular interactions, like C-H···O hydrogen bonds, that stabilize the crystal structure. researchgate.net
In cases of complex structures like certain benzo[f]isochromene derivatives, X-ray crystallography can reveal conformational details and even structural disorder within the crystal. rsc.org The data obtained from such an analysis is crucial for unambiguously establishing the absolute and relative stereochemistry of chiral centers, which is often challenging to determine solely by spectroscopic methods.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pc | researchgate.net |
| Unit Cell Dimensions | a = 10.758(9) Å | researchgate.net |
| b = 4.631(3) Å | ||
| c = 14.957(7) Å | ||
| Unit Cell Angle (β) | 107.30(6)° | researchgate.net |
| Molecules per Unit Cell (Z) | 2 | researchgate.net |
Stereochemical and Conformational Analysis of Isocoumarin 4 Carboxylates
Investigation of Diastereoselectivity in Synthetic Pathways
The synthesis of 3,4-disubstituted 3,4-dihydroisocoumarin-4-carboxylates, which creates two new stereogenic centers at C-3 and C-4, allows for the formation of cis and trans diastereomers. The reaction of homophthalic anhydrides with aldehydes is a common route to these structures. The diastereoselectivity of such reactions can be influenced by the reactants and reaction conditions, often resulting in a mixture of isomers.
For instance, the synthesis of 3-alkyl-substituted 3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids yields both cis and trans isomers. The ratio of these diastereomers can be determined after separation by techniques like column chromatography. The study of these synthetic outcomes is crucial for understanding the factors that govern the stereochemical course of the reaction. While specific yields vary depending on the substituents, the formation of both cis and trans products is a common feature.
Table 1: Diastereoselectivity in the Synthesis of 3-Alkyl-3,4-dihydroisocoumarin-4-carboxylic Acids
| C-3 Substituent | Diastereomer Ratio (cis:trans) |
|---|---|
| n-Heptyl | Not specified |
| n-Nonyl | Not specified |
| n-Decyl | Not specified |
Data derived from syntheses of related 3-alkyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acids. The exact ratios were not detailed, but both isomers were successfully isolated and characterized.
Elucidation of Relative Configuration through Vicinal Coupling Constants in 1H NMR
One of the most powerful tools for determining the relative configuration of adjacent stereocenters is the analysis of vicinal proton-proton coupling constants (³J) in ¹H NMR spectroscopy. For the 3,4-dihydroisocoumarin-4-carboxylate system, the coupling constant between the protons at C-3 and C-4 (³JH3-H4) is diagnostic of the cis or trans relationship between the substituents at these positions.
The magnitude of ³JH3-H4 is dependent on the dihedral angle between the H-3 and H-4 protons, as described by the Karplus equation.
A cis configuration generally results in a smaller coupling constant, typically in the range of 3 to 6 Hz. This corresponds to a synclinal (sc) or gauche relationship between the protons.
A trans configuration leads to a larger coupling constant, usually between 8 and 12 Hz, which is indicative of an antiperiplanar (ap) or anti arrangement of the protons.
This clear difference in coupling constants allows for the unambiguous assignment of the relative stereochemistry of the diastereomers.
Table 2: Representative ³JH3-H4 Coupling Constants for Isocoumarin-4-carboxylate Diastereomers
| Configuration | Typical ³JH3-H4 Value (Hz) | Inferred Dihedral Angle (H-C3-C4-H) |
|---|---|---|
| cis | ~ 3 - 6 | ~ 60° (gauche) |
Deductive Conformational Analysis in Solution
The dihydropyranone ring of isocoumarin-4-carboxylates is not planar and exists in a conformational equilibrium in solution. The two most likely conformations are half-chair forms. By analyzing the vicinal coupling constants, a deductive conformational analysis can be performed to determine the preferred conformation of each diastereomer.
For the trans isomers, the large observed ³JH3-H4 value (around 10 Hz) is consistent with a conformation where both the C-3 substituent and the C-4 carboxylate group occupy pseudo-equatorial positions. This arrangement places the H-3 and H-4 protons in a pseudo-axial orientation, resulting in a dihedral angle close to 180° and thus a large coupling constant.
For the cis isomers, the smaller ³JH3-H4 value (around 3-4 Hz) suggests a conformation where one substituent is pseudo-axial and the other is pseudo-equatorial. This leads to a gauche relationship between the H-3 and H-4 protons. The analysis indicates that the preferred conformation for cis-isomers often involves the C-3 substituent in a pseudo-equatorial position and the C-4 carboxylate group in a pseudo-axial position to minimize steric strain.
Influence of Solvent Polarity on Conformational Equilibrium
The conformational equilibrium of molecules in solution can be significantly influenced by the polarity of the solvent. While specific studies on methyl 1-oxo-1H-isochromene-4-carboxylate are not prevalent, general principles of physical organic chemistry allow for predictions of how solvent changes would affect its conformation.
Different conformers of a molecule can have different dipole moments. Polar solvents tend to stabilize the conformer with the higher dipole moment, thus shifting the equilibrium towards that conformation. Conversely, non-polar solvents will favor the less polar conformer.
For isocoumarin-4-carboxylates, a change in the conformational equilibrium would be experimentally observable through changes in the NMR spectrum, particularly the vicinal coupling constants. If a change in solvent polarity were to shift the equilibrium between two half-chair conformers, the observed ³JH3-H4 value would change. This is because the measured coupling constant is a weighted average of the coupling constants of the individual conformers present in the equilibrium. For example, if a more polar solvent stabilizes a conformer that has a different H3-H4 dihedral angle, the average ³J value will shift accordingly. This phenomenon has been observed in various classes of organic molecules where the energy barrier between conformers is low enough to be influenced by solvent interactions.
Theoretical and Computational Chemistry Approaches to Methyl 1 Oxo 1h Isochromene 4 Carboxylate Systems
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. In a typical study, the structure of methyl 1-oxo-1H-isochromene-4-carboxylate would be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). This would yield precise information on bond lengths, bond angles, and dihedral angles.
From these calculations, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other electronic descriptors that would be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 5.1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Unit |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Ionization Potential | Data not available | eV |
| Electron Affinity | Data not available | eV |
| Electronegativity (χ) | Data not available | eV |
| Chemical Hardness (η) | Data not available | eV |
| Chemical Softness (S) | Data not available | eV⁻¹ |
Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Properties and Absorption Spectra
To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. This approach is used to calculate the electronic transition energies and oscillator strengths, which in turn allows for the theoretical prediction of the UV-Vis absorption spectrum.
The calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). By analyzing the molecular orbitals involved in these transitions, researchers can gain a deeper understanding of the photophysical properties of the molecule. The theoretical spectrum would then be compared with experimental data, if available, to validate the computational model.
Table 5.2: Hypothetical TDDFT-Calculated Absorption Properties of this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | Data not available | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available | Data not available | Data not available |
Computational Insights into Stereoselectivity and Reaction Pathways
Computational methods are invaluable for elucidating reaction mechanisms and predicting the stereochemical outcomes of chemical reactions. For reactions involving the isochromene core, such as additions to the double bond or reactions at the stereocenter that could be created at position 4, DFT can be used to model the transition states.
By calculating the activation energies for different possible pathways, chemists can predict which products are likely to form and in what ratios (e.g., cis vs. trans isomers). For instance, in the synthesis of related dihydroisochromene systems, computational studies have been used to understand the conformational preferences of substituents, which dictates the stereoselectivity of subsequent reactions. Such an analysis for this compound would involve locating the transition state structures for the formation of different stereoisomers and comparing their relative energies.
Theoretical Prediction and Correlation of Electrochemical Properties
The electrochemical behavior of a molecule, such as its oxidation and reduction potentials, can be correlated with its electronic structure as calculated by DFT. The energies of the HOMO and LUMO are often used as theoretical descriptors to predict redox properties. Specifically, the HOMO energy is related to the ionization potential and thus the ease of oxidation, while the LUMO energy is related to the electron affinity and the ease of reduction.
By establishing a correlation between these theoretical parameters and experimentally measured redox potentials for a series of related compounds, it is possible to predict the electrochemical properties of new molecules like this compound. This predictive capability is highly valuable in fields such as materials science and electro-organic synthesis.
Synthetic Utility and Applications of Methyl 1 Oxo 1h Isochromene 4 Carboxylate and Derivatives
Role as Key Intermediates in the Synthesis of Other Heterocyclic Compounds
The inherent chemical features of the 1-oxo-1H-isochromene framework make it an excellent starting point for the synthesis of other important heterocyclic systems. The ester and lactone functionalities provide reactive handles for modification and ring-transformation reactions, allowing chemists to access a diverse array of molecular structures.
The 1-oxo-1H-isochromene skeleton is a well-established precursor for the synthesis of isoquinoline (B145761) and isochromene derivatives. These nitrogen and oxygen-containing bicyclic compounds are of significant interest due to their prevalence in natural products and pharmaceuticals. researchgate.net Synthetic strategies often leverage the isochromene core, which can be derived from precursors like ortho-alkynylbenzaldehydes through metal-catalyzed cyclization reactions. researchgate.netorganic-chemistry.org The transformation of the lactone in a 1-oxo-1H-isochromene to a lactam, for instance, provides a direct route to the corresponding isoquinoline-1-one structure. Furthermore, modifications of the substituents on the isochromene ring can be carried out to produce a library of derivatives with varied electronic and steric properties, which are then converted to the target isoquinolines.
Table 1: Synthetic Routes from Isochromene Precursors
| Precursor Type | Catalyst/Reagent | Product Class | Reference |
|---|---|---|---|
| o-(Alkynyl)benzyl alcohols | Indium triiodide (InI₃) | 1H-Isochromenes | organic-chemistry.org |
| o-Alkynyl benzaldehydes | Silver tetrafluoroborate (B81430) (AgBF₄) then Ammonia (NH₃) | 4-(1H-Isochromen-1-yl)isoquinolines | researchgate.net |
The isochromene scaffold is not limited to the synthesis of simple bicyclic systems; it also serves as a foundational element for constructing intricate polycyclic and polyfunctionalized molecules. researchgate.net Through multi-component reactions, the relatively simple isochromene core can be elaborated into complex structures in a highly efficient manner. For example, cycloaddition reactions or tandem sequences involving the isochromene moiety can lead to the rapid assembly of novel fused heterocyclic systems. This approach is highly valued in diversity-oriented synthesis, where the goal is to generate libraries of complex and structurally diverse molecules for biological screening.
Synthesis of Diverse Amidic and Sulfonamide Derivatives
The carboxylate group at the 4-position of methyl 1-oxo-1H-isochromene-4-carboxylate is a prime site for derivatization. This ester can be readily converted into a wide range of amides and, subsequently, sulfonamides, which are prominent functional groups in medicinal chemistry. nih.gov The synthesis of amide derivatives typically involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine using standard peptide coupling agents. Alternatively, direct aminolysis of the ester can sometimes be achieved.
The resulting amides can be further functionalized. For instance, if the coupled amine contains an amino group itself (e.g., a hydrazine (B178648) derivative), subsequent reaction with a sulfonyl chloride would yield a sulfonamide. These derivatives are explored for their potential biological activities, as both amide and sulfonamide moieties are known to participate in key hydrogen bonding interactions with biological targets. nih.gov
Table 2: Potential Amide and Sulfonamide Derivatives
| Reactant | Functional Group Formed | Potential Application | Reference Context |
|---|---|---|---|
| Primary/Secondary Amines | Carboxamide | Broad-spectrum drug development | |
| Sulfonamides (e.g., Sulfanilamide) | N-Acylsulfonamide | Antimicrobial, Anticancer Agents | nih.gov |
Compounds as Scaffolds for Chemical Probe Development in Medicinal Chemistry
The 1-oxo-1H-isochromene (isocoumarin) core is a "privileged scaffold" in medicinal chemistry. mdpi.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. mdpi.com This proven biological relevance makes this compound and related structures excellent starting points for the development of chemical probes and new therapeutic agents. By systematically modifying the core structure, researchers can explore the structure-activity relationship (SAR) and optimize compounds for potency and selectivity against a specific biological target. researchgate.net
A significant application of isocoumarin-based scaffolds is in the design of enzyme inhibitors, particularly for proteases involved in disease progression.
Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease that plays a critical role in cancer cell invasion and metastasis by activating plasminogen to plasmin, which in turn degrades the extracellular matrix. nih.govresearchgate.net Consequently, inhibitors of uPA are sought after as potential anti-cancer agents. nih.gov While many known uPA inhibitors are based on amidine or guanidine (B92328) groups, the development of new, selective inhibitor scaffolds is an active area of research. researchgate.netnih.gov The isocoumarin (B1212949) framework, with its potential for diverse functionalization, represents a promising scaffold for designing novel uPA inhibitors that could offer improved properties over existing compounds.
Blood Coagulation Serine Proteases: The blood coagulation cascade is a series of enzymatic activations involving multiple serine proteases, such as thrombin and Factor Xa. nih.gov Dysregulation of this cascade can lead to thrombosis, making these enzymes prime targets for anticoagulant drugs. mdpi.com Isocoumarin derivatives have been successfully developed as potent, mechanism-based inhibitors of these coagulation proteases. nih.gov Specifically, 7-amino-4-chloro-isocoumarins bearing an isothioureidoalkoxy group have been shown to be effective irreversible inhibitors. The isocoumarin core acts as a scaffold that correctly positions the reactive groups within the enzyme's active site. The 7-amino group, in particular, can be modified to enhance binding affinity and selectivity for different proteases within the cascade. nih.gov
Table 3: Inhibition of Blood Coagulation Proteases by Isocoumarin Derivatives
| Compound | Target Enzyme | Inhibition Constant (kobs/[I] M⁻¹s⁻¹) | Key Structural Feature | Reference |
|---|---|---|---|---|
| NH₂-CiTPrOIC (4) | Thrombin | 1,800 | 7-amino group | nih.gov |
| PhNHCONH-CiTEtOIC (14) | Thrombin | 11,000 | 7-ureido substituent | nih.gov |
| PhNHCONH-CiTEtOIC (14) | Factor Xa | 16,000 | 7-ureido substituent | nih.gov |
These findings demonstrate that the 1-oxo-1H-isochromene core is a highly versatile and valuable scaffold. Its utility ranges from being a key intermediate in the synthesis of other heterocyclic systems to providing the foundational structure for potent and selective enzyme inhibitors in medicinal chemistry.
Conclusion and Future Research Directions
Summary of Current Advances in Methyl 1-oxo-1H-isochromene-4-carboxylate Chemistry
A thorough survey of scientific databases indicates a lack of specific research articles detailing the synthesis, characterization, or application of this compound. While the isochromene core is a well-established pharmacophore and a versatile synthetic intermediate, this particular ester derivative has not been the subject of focused investigation. The current understanding is therefore limited to the general chemical properties that can be inferred from its structure.
Emerging Synthetic Strategies and Methodological Refinements
The synthesis of the isochromene skeleton has been an area of active research, with numerous methods being developed. Modern synthetic approaches that could be adapted for the preparation of this compound include transition metal-catalyzed cyclization reactions, such as those employing gold or rhodium catalysts. These methods often provide high efficiency and regioselectivity. For instance, gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes presents a potential route. Another avenue could be the adaptation of palladium-catalyzed carbonylation reactions.
Future refinements in this area will likely focus on developing more sustainable and atom-economical synthetic routes. This could involve the use of earth-abundant metal catalysts or even metal-free reaction conditions. The development of one-pot procedures that allow for the synthesis and subsequent functionalization of the isochromene core would also be a significant advancement.
Future Prospects for Novel Chemical Transformations and Derivatizations
The chemical reactivity of this compound is predicted to be rich and varied, offering numerous opportunities for the synthesis of novel derivatives. The ester functionality at the 4-position serves as a handle for a variety of chemical transformations.
| Potential Reaction Site | Possible Transformations | Potential Derivative Classes |
| Ester Group (C4) | Hydrolysis, Amidation, Transesterification, Reduction | Carboxylic acids, Amides, Different esters, Alcohols |
| Lactone Ring | Ring-opening reactions with nucleophiles | Substituted benzoic acid derivatives |
| Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Functionalized isochromenones |
| C3 Position | Reactions with nucleophiles (if activated) | 3-substituted isochromenones |
Future research will likely explore these transformations in detail, leading to the creation of libraries of novel compounds with diverse functionalities. These derivatives could then be screened for a range of biological activities or evaluated for their material properties.
Broader Implications for Advanced Chemical Synthesis and Materials Science
Should future research establish efficient synthetic routes and interesting properties for this compound and its derivatives, the implications could be significant. In advanced chemical synthesis, this compound could serve as a versatile building block for the construction of more complex molecules, including natural products and pharmaceuticals.
In materials science, the planar and rigid isochromene core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through derivatization at various positions would be particularly advantageous in this context. The investigation of its photophysical properties, such as fluorescence, could also unveil applications in sensing and imaging.
Q & A
Q. What are the primary synthetic routes for methyl 1-oxo-1H-isochromene-4-carboxylate, and how can retrosynthetic analysis guide pathway optimization?
Methodological Answer: A retrosynthetic approach is critical for identifying viable precursors and reaction steps. For example, AI-powered synthesis planning tools (e.g., Template_relevance models) can prioritize routes based on feasibility and precursor availability . Key steps include:
- Functional group interconversion : The ester group (COOCH₃) may derive from carboxylation of a hydroxyl intermediate.
- Ring formation : The isochromene core can be constructed via cyclization of a benzopyran precursor.
- Oxidation : The 1-oxo group may be introduced via ketone oxidation or direct cyclization with an oxidizing agent.
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. crystallographic results) for this compound?
Methodological Answer: Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. To address this:
Dynamic NMR (DNMR) : Monitor temperature-dependent shifts to identify tautomeric equilibria .
X-ray crystallography : Compare bond lengths and angles with computational models (DFT) to validate static structures .
Solvent effects : Test in polar vs. non-polar solvents to assess conformational flexibility.
Example : A study on ethyl 4-(benzyloxy)-1H-indole-2-carboxylate highlighted discrepancies between solution-state NMR and solid-state crystallography due to hydrogen bonding in the crystal lattice .
Experimental Design Question
Q. What statistical frameworks are suitable for optimizing reaction conditions (e.g., solvent, catalyst) for this compound’s synthesis?
Methodological Answer: Use split-plot factorial designs to minimize variables while maximizing data robustness:
- Randomized blocks : Assign catalysts to main plots and solvents to sub-plots to control batch variability .
- Response surface methodology (RSM) : Model interactions between temperature, catalyst loading, and solvent polarity.
Q. What in vitro models are appropriate for assessing the antimicrobial potential of this compound?
Methodological Answer: Adhere to standardized protocols for reproducibility:
Minimum Inhibitory Concentration (MIC) assays : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains.
Time-kill kinetics : Evaluate bactericidal vs. bacteriostatic effects over 24 hours.
Cytotoxicity screening : Test on mammalian cell lines (e.g., HEK293) to rule off-target effects .
Note : Compounds with structural similarities (e.g., ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate) showed activity against Candida albicans at IC₅₀ = 12 µM .
Environmental Stability Question
Q. How can researchers evaluate the environmental fate and degradation pathways of this compound?
Methodological Answer: Follow the INCHEMBIOL project framework :
Abiotic studies :
- Hydrolysis : Test at pH 4–9 to simulate natural water systems.
- Photolysis : Expose to UV light (λ = 254 nm) to assess sunlight stability.
Biotic studies :
- Soil microbiota assays : Monitor degradation via LC-MS in soil slurries.
QSAR modeling : Predict bioaccumulation potential using logP and molecular weight (C₁₀H₈O₄, MW = 192.17 g/mol).
Key Finding : Analogous esters (e.g., methyl 4-formylcyclohexanecarboxylate) showed half-lives of 14–28 days in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
